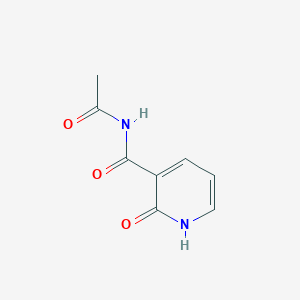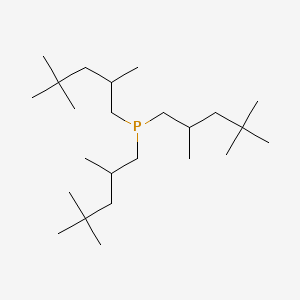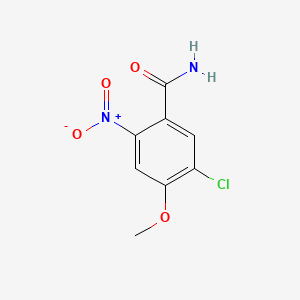
N-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be synthesized through a one-pot reaction involving the condensation of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis. The reaction typically involves heating the starting materials in an organic solvent in the presence of water for a short duration, leading to the formation of intermediates such as 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide. These intermediates are then separated and further hydrolyzed in aqueous sodium hydroxide to yield the desired product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The reaction mixture is subjected to controlled heating and cooling cycles to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced dihydropyridine derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
N-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic activities, including antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, including acetylcholinesterase and adenosine receptors. It binds to the active sites of these enzymes, blocking their activity and leading to therapeutic effects such as improved cognitive function and reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1,2-dihydropyridine-3-carboxamide
- 2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamide
- 2-Oxo-1,2-dihydroquinoline-3-carboxamide
Uniqueness
N-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its acetyl group, which enhances its biological activity and solubility. This modification allows for better interaction with molecular targets and improved pharmacokinetic properties compared to similar compounds .
Properties
CAS No. |
101392-31-8 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-acetyl-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)10-8(13)6-3-2-4-9-7(6)12/h2-4H,1H3,(H,9,12)(H,10,11,13) |
InChI Key |
KSQOBAULIYDSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)C1=CC=CNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)-](/img/structure/B14077977.png)


![D-erythro-a-D-galacto-Octopyranoside, methyl6,8-dideoxy-6-[[(4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-,monohydrochloride, (2S-trans)-](/img/structure/B14077995.png)


![(4S)-4-[[3,6-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14078009.png)
![3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid](/img/structure/B14078017.png)

![5-(2,4-dihydroxy-5-isopropylphenyl)-4-[4-(piperazin-1-ylmethyl)phenyl]-2H-1,2,4-triazol-3-one hydrochloride](/img/structure/B14078031.png)

![21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B14078050.png)


